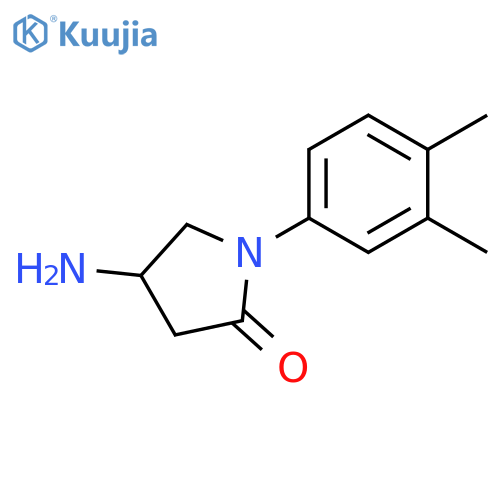Cas no 1105192-62-8 (4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)

4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Pyrrolidinone, 4-amino-1-(3,4-dimethylphenyl)-
- 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one
-
- MDL: MFCD11986778
- インチ: 1S/C12H16N2O/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12(14)15/h3-5,10H,6-7,13H2,1-2H3
- InChIKey: LJADIEBJFWXYIR-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(C)C(C)=C2)CC(N)CC1=O
4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-242073-0.25g |
4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
1105192-62-8 | 95% | 0.25g |
$513.0 | 2024-06-19 | |
| Enamine | EN300-242073-1.0g |
4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
1105192-62-8 | 95% | 1.0g |
$557.0 | 2024-06-19 | |
| Enamine | EN300-242073-2.5g |
4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
1105192-62-8 | 95% | 2.5g |
$1089.0 | 2024-06-19 | |
| Enamine | EN300-242073-0.05g |
4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
1105192-62-8 | 95% | 0.05g |
$468.0 | 2024-06-19 | |
| Enamine | EN300-242073-0.5g |
4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
1105192-62-8 | 95% | 0.5g |
$535.0 | 2024-06-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01030684-1g |
4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone |
1105192-62-8 | 98% | 1g |
¥2455.0 | 2024-04-18 | |
| Enamine | EN300-242073-10g |
4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
1105192-62-8 | 10g |
$2393.0 | 2023-09-15 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757133-1g |
4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
1105192-62-8 | 98% | 1g |
¥3684.00 | 2024-08-09 | |
| Enamine | EN300-242073-0.1g |
4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
1105192-62-8 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
| Enamine | EN300-242073-10.0g |
4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
1105192-62-8 | 95% | 10.0g |
$2393.0 | 2024-06-19 |
4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one 関連文献
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-oneに関する追加情報
Introduction to 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one (CAS No. 1105192-62-8)
4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 1105192-62-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive study in academic and industrial laboratories.
The molecular structure of 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one consists of a pyrrolidinone core substituted with an amino group at the 4-position and a 3,4-dimethylphenyl group at the 1-position. This arrangement imparts unique electronic and steric properties to the molecule, which are critical in determining its interaction with biological targets. The presence of both aromatic and heterocyclic moieties enhances its versatility as a scaffold for drug discovery.
In recent years, there has been a growing interest in developing novel therapeutic agents that target complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one has emerged as a promising candidate due to its ability to modulate key biological pathways. Preliminary studies have suggested that this compound exhibits inhibitory activity against certain enzymes and receptors involved in disease progression.
One of the most compelling aspects of 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases. Research has shown that derivatives of this compound can selectively inhibit specific kinases, thereby disrupting abnormal signaling cascades. This selective inhibition is highly desirable in drug development as it minimizes side effects and enhances therapeutic efficacy.
Furthermore, the structural features of 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one make it an attractive starting point for structure-based drug design. Computational modeling and molecular dynamics simulations have been employed to understand how this compound interacts with its target proteins at the atomic level. These studies have provided valuable insights into optimizing its binding affinity and selectivity.
The synthesis of 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been utilized to achieve high yields and enantiopurity. These synthetic strategies not only enhance the accessibility of the compound but also facilitate the introduction of structural modifications for further optimization.
Recent advancements in analytical chemistry have enabled detailed characterization of 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These tools have provided comprehensive information about its molecular structure, purity, and thermal stability. Such detailed characterization is essential for ensuring consistency in pharmaceutical applications.
In vivo studies have begun to explore the pharmacological profile of 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one in animal models. Initial results indicate that this compound exhibits promising biological activity without significant toxicity at tested doses. These findings are encouraging for further development into clinical trials where its potential therapeutic benefits can be evaluated in human populations.
The future direction of research on 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one includes exploring its mechanism of action in greater detail and identifying additional biological targets beyond kinases. Additionally, efforts are underway to develop novel analogs with improved pharmacokinetic properties such as enhanced solubility and bioavailability. Collaborative efforts between academia and industry are expected to accelerate these developments.
Given its unique structural features and promising biological activities, 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one represents a significant advancement in medicinal chemistry. As research continues to uncover new therapeutic applications, this compound holds great potential for contributing to the development of next-generation pharmaceuticals that address unmet medical needs.
1105192-62-8 (4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one) 関連製品
- 1803480-53-6(3-Amino-5-cyano-4-methoxy-2-(trifluoromethoxy)pyridine)
- 95582-17-5((S)-3-Cbz-amino-2-piperidone)
- 832737-45-8(1-(4-fluorophenyl)methylpiperidine-3-carboxylic acid)
- 1118786-86-9(tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate)
- 1256276-36-4((4-Bromo-3,5-difluorophenyl)methanol)
- 2229543-18-2(tert-butyl 2-2-(methylamino)acetylpiperidine-1-carboxylate)
- 1158371-11-9((4-Methoxyphenyl)methyl(propan-2-yl)amine Hydrochloride)
- 37014-27-0(3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione)
- 2227740-84-1(methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate)
- 1806764-49-7(4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine)
